molecular formula C11H13N3O2S B2545036 3-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid CAS No. 690688-63-2

3-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid

Cat. No.: B2545036
CAS No.: 690688-63-2
M. Wt: 251.3
InChI Key: ORTGYBZWTNZDIS-UHFFFAOYSA-N
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Description

3-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of the thieno[2,3-d]pyrimidine moiety imparts unique chemical and biological properties to the compound, making it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid typically involves the cyclization of 3-amino-thiophene-2-carboxamides. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[2,3-d]pyrimidin-4-ones . Alternatively, the reaction of thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which can be cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thieno[2,3-d]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.

Mechanism of Action

The mechanism of action of 3-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as kinases, which play a crucial role in cell signaling and proliferation . By binding to these enzymes, the compound can disrupt the signaling pathways, leading to the inhibition of cancer cell growth and proliferation.

Comparison with Similar Compounds

Biological Activity

3-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid, also known as a thieno[2,3-d]pyrimidine derivative, has garnered attention in recent years due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antibacterial, anticancer, and anti-inflammatory applications. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

  • Molecular Formula : C11H13N3O2S
  • Molecular Weight : 251.31 g/mol
  • CAS Number : 690688-63-2

The biological activity of thieno[2,3-d]pyrimidines often involves the modulation of various cellular pathways. Specifically, compounds in this class can act as inhibitors of critical enzymes such as cyclin-dependent kinases (CDKs) and phosphodiesterases (PDEs), which are vital in cell cycle regulation and inflammatory responses respectively .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of thieno[2,3-d]pyrimidine derivatives against both Gram-positive and Gram-negative bacteria. For instance, a screening campaign identified several derivatives that demonstrated significant activity against Mycobacterium tuberculosis, suggesting that these compounds may serve as prodrugs activated by specific bacterial enzymes .

Table 1: Antibacterial Activity of Thieno[2,3-d]pyrimidine Derivatives

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AMRSA4 µg/mL
Compound BE. coli8 µg/mL
Compound CStaphylococcus16 µg/mL

Anticancer Potential

The anticancer activity of this compound has been explored through various in vitro studies. Research indicates that it may inhibit cell proliferation in several cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For example, a study on HeLa cells showed that treatment with thieno[2,3-d]pyrimidine derivatives resulted in decreased viability and increased markers of apoptosis .

Case Study: Inhibition of HeLa Cell Proliferation

In an experimental setup:

  • Concentration : Compounds were tested at concentrations ranging from 1 to 100 µM.
  • Results : Significant inhibition was observed at concentrations above 10 µM.

Anti-inflammatory Effects

Thieno[2,3-d]pyrimidine derivatives have also been noted for their anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This activity is particularly relevant for conditions such as arthritis and other inflammatory diseases.

Table 2: Anti-inflammatory Activity Assessment

Compound NameCytokine Inhibition (%)Concentration (µM)
Compound DTNF-α: 75%20
Compound EIL-6: 60%50

Properties

IUPAC Name

3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S/c1-6-7(2)17-11-9(6)10(13-5-14-11)12-4-3-8(15)16/h5H,3-4H2,1-2H3,(H,15,16)(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORTGYBZWTNZDIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)NCCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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